molecular formula C16H11ClN2O3 B5337069 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole

Cat. No.: B5337069
M. Wt: 314.72 g/mol
InChI Key: IUIFFIZPNVATCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific targets in cells. For example, in cancer cells, this compound has been reported to inhibit the activity of enzymes involved in cell division and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been reported to exhibit various effects on cells and organisms, including:
- Inhibition of cell division and growth
- Induction of apoptosis
- Inhibition of inflammation
- Antimicrobial activity
- Insecticidal and fungicidal activity
- Fluorescent properties

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole in lab experiments include its potential use in various scientific research applications, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole. Some of these directions include:
- Further studies on the mechanism of action of this compound
- Development of more efficient and sustainable synthesis methods
- Investigation of the potential use of this compound in the treatment of other diseases
- Exploration of the potential use of this compound in the development of new materials
- Investigation of the potential use of this compound as a natural alternative to synthetic pesticides and fungicides.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using different methods and has exhibited antimicrobial, antitumor, and anti-inflammatory activities. The mechanism of action of this compound is not fully understood, and there are several future directions for its study.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-chlorobenzyl hydrazine with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with cyanogen bromide to yield the final compound. Other methods involve the use of different reagents and solvents to achieve the desired product.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of medicine, agriculture, and material science.
In medicine, this compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also shown potential as a drug candidate for the treatment of various diseases such as cancer, tuberculosis, and Alzheimer's disease.
In agriculture, this compound has been reported to exhibit insecticidal and fungicidal activities. This compound has shown potential as a natural alternative to synthetic pesticides and fungicides.
In material science, this compound has been reported to exhibit fluorescent properties. This compound has shown potential for use in the development of fluorescent sensors and materials.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)7-15-18-16(19-22-15)11-3-6-13-14(8-11)21-9-20-13/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIFFIZPNVATCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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